2-(Cyclopropylamino)-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
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Overview
Description
2-(cyclopropylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylamino group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor, followed by oxidation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-(cyclopropylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to fully understand the molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-amino-4,6-dihydroxypyrimidine
- 2-methylthio-4,6-dihydroxypyrimidine
- 2-chloro-4,6-dihydroxypyrimidine
Uniqueness
What sets 2-(cyclopropylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid apart is the presence of the cyclopropylamino group, which can impart unique steric and electronic properties. These properties may influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-(cyclopropylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c12-6-3-5(7(13)14)10-8(11-6)9-4-1-2-4/h3-4H,1-2H2,(H,13,14)(H2,9,10,11,12) |
InChI Key |
MNEUVXJPDDALBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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